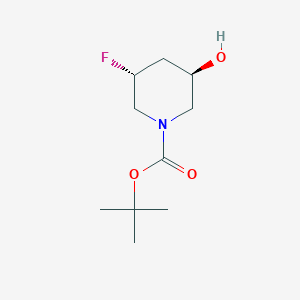

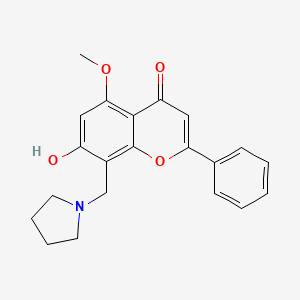

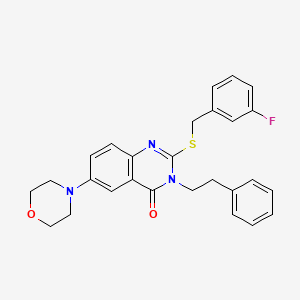

![molecular formula C13H8Cl2N2O2 B2952640 5-[(Z)-(2,4-dichlorophenyl)diazenyl]-2-hydroxybenzaldehyde CAS No. 1978349-39-1](/img/structure/B2952640.png)

5-[(Z)-(2,4-dichlorophenyl)diazenyl]-2-hydroxybenzaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds has been described in the literature . For instance, the diazonium salt, 5-((4-chlorophenyl)diazenyl)-2-hydroxybenzaldehyde (CPDA Z HB) was condensed with p-toluidine in ethanol and refluxed for 3 hours . After the reaction was over, the reaction mixture was concentrated to one-half of the volume and refrigerated for one day .Molecular Structure Analysis

The nature of bonding and the structural features of similar compounds have been deduced from elemental analysis, molar conductance, magnetic susceptibility measurements, IR, UV-Vis, 1 H-NMR, EPR, mass, SEM, and fluorescence spectral studies . Spectroscopic and other analytical studies reveal square-planar geometry for copper, square-pyramidal geometry for oxovanadium, and octahedral geometry for other complexes .Chemical Reactions Analysis

Azo compounds, which include “5-[(Z)-(2,4-dichlorophenyl)diazenyl]-2-hydroxybenzaldehyde”, are the largest class of industrially synthesized organic dyes due to their versatile application in various fields . The oxidation-reduction behaviors of these compounds play an important role in its biological activity .Aplicaciones Científicas De Investigación

Synthesis and Structural Characterization

Research has demonstrated the synthesis of novel compounds involving 5-[(Z)-(2,4-dichlorophenyl)diazenyl]-2-hydroxybenzaldehyde, exploring their spectral, structural, and quantum chemical computational properties. For instance, Gözel et al. (2014) reported the synthesis of a novel azo-enamine tautomer by the condensation reaction between 2-amino-4-methylphenol and 5-[(E)-(4-ethylphenyl)diazenyl]-2-hydroxybenzaldehyde, characterizing it through various spectroscopic techniques and single-crystal X-ray diffraction. This study highlights the compound's potential in forming structurally interesting tautomers with intramolecular hydrogen bonding, contributing to the understanding of its chemical behavior and potential applications in material science and molecular engineering (Gözel et al., 2014).

Antibacterial and Radical Scavenging Properties

Azarbani et al. (2016) synthesized derivatives from 5-[(Z)-(2,4-dichlorophenyl)diazenyl]-2-hydroxybenzaldehyde, evaluating their antibacterial and radical scavenging properties. The study found that compounds with electron-donating groups showed significant antibacterial activity against various pathogens and exhibited notable radical scavenging effects. This research opens avenues for the development of new antibacterial agents and antioxidants, showcasing the compound's versatility in pharmaceutical and bioactive material applications (Azarbani et al., 2016).

Catalysis and Reaction Mechanisms

The compound's role in catalytic processes and reaction mechanisms has also been explored. Bernando et al. (2015) investigated oxo-rhenium complexes containing heterocyclic ligands derived from 5-[(Z)-(2,4-dichlorophenyl)diazenyl]-2-hydroxybenzaldehyde for their catalytic activity in the reduction of aldehydes. The study demonstrated high yields and good chemoselectivity, highlighting the compound's potential as a versatile catalyst in organic synthesis and industrial chemical processes (Bernando et al., 2015).

Material Science and Liquid Crystals

In material science, the compound has been utilized as a precursor in synthesizing novel materials with potential applications in liquid crystals and fire retardant technologies. Research by Jamain et al. (2020) synthesized new molecules based on a cyclotriphosphazene core containing Schiff base and amide linking units, where 5-[(Z)-(2,4-dichlorophenyl)diazenyl]-2-hydroxybenzaldehyde played a crucial role. These materials exhibited smectic A phase liquid crystal behavior and enhanced fire retardant properties, indicating their usefulness in advanced material design and safety applications (Jamain et al., 2020).

Direcciones Futuras

The future directions for “5-[(Z)-(2,4-dichlorophenyl)diazenyl]-2-hydroxybenzaldehyde” and similar compounds could involve further exploration of their potential applications in various fields such as dyeing textile fiber, biomedical studies, and advanced application in organic synthesis and high technology areas such as laser, liquid crystalline displays, and electrooptical devices .

Propiedades

IUPAC Name |

5-[(2,4-dichlorophenyl)diazenyl]-2-hydroxybenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2N2O2/c14-9-1-3-12(11(15)6-9)17-16-10-2-4-13(19)8(5-10)7-18/h1-7,19H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRPRJVOCBOLJNX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N=NC2=C(C=C(C=C2)Cl)Cl)C=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[(Z)-(2,4-dichlorophenyl)diazenyl]-2-hydroxybenzaldehyde | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

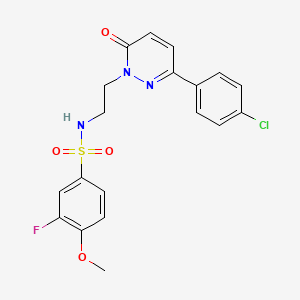

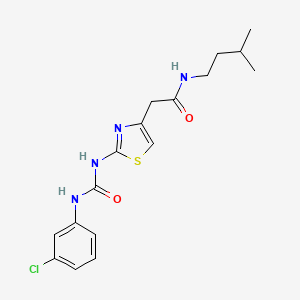

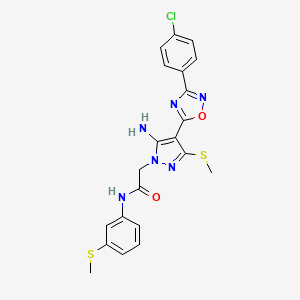

![2-[(1-Cyclopropylsulfonylpiperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine](/img/structure/B2952557.png)

![3-(4-(2-fluorophenyl)piperazine-1-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B2952564.png)